(Z)-1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
Overview
Description
(Z)-1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a complex organic compound that features a piperazine ring substituted with a dichlorobenzyl group and a difluoromethoxyphenyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with Dichlorobenzyl Group: The piperazine core is then reacted with 2,4-dichlorobenzyl chloride under basic conditions to introduce the dichlorobenzyl group.
Acryloylation: The final step involves the reaction of the substituted piperazine with 4-(difluoromethoxy)phenylacryloyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazines or benzyl derivatives.
Scientific Research Applications
(Z)-1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of (Z)-1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The dichlorobenzyl group and the difluoromethoxyphenyl acrylate moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring can act as a scaffold, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorobenzyl)piperazine: A simpler analog lacking the acrylate moiety.
4-(Difluoromethoxy)phenylpiperazine: Lacks the dichlorobenzyl group.
1-Benzyl-4-(methylsulfonyl)piperazine: Contains a different substituent on the piperazine ring.
Uniqueness
(Z)-1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the dichlorobenzyl and difluoromethoxyphenyl acrylate groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2F2N2O2/c22-17-5-4-16(19(23)13-17)14-26-9-11-27(12-10-26)20(28)8-3-15-1-6-18(7-2-15)29-21(24)25/h1-8,13,21H,9-12,14H2/b8-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJVSWVVWSBQIE-BAQGIRSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CC3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C\C3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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